molecular formula C12H21NO5 B1442256 4-Boc-3-(2-carboxy-ethyl)-morpholine CAS No. 885274-05-5

4-Boc-3-(2-carboxy-ethyl)-morpholine

Cat. No. B1442256
CAS RN: 885274-05-5
M. Wt: 259.3 g/mol
InChI Key: PNHILSYMESMDIU-UHFFFAOYSA-N
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Description

4-Boc-3-(2-carboxy-ethyl)-morpholine (4-Boc-3-CEM) is an organic compound that has been studied in various scientific applications and research, ranging from biochemistry and physiology to laboratory experiments. This compound is an important building block for many synthesized molecules and has been used in a wide variety of applications.

Scientific Research Applications

Photocatalytic Applications

A fascinating material in the realm of photocatalysis is (BiO)2CO3 (BOC), which belongs to the Aurivillius-related oxide family. This material has an intergrowth texture, characterized by orthogonal layers of Bi2O22+ and CO32−. BOC stands out due to its wide band gap of 3.1–3.5 eV, limiting its absorption and utilization of visible light. However, various modification strategies, such as metal/BOC heterojunctions, nonmetal doping (e.g., C, N, and oxygen vacancy), and the formation of BOC-based complex heterojunctions, have been developed to enhance its visible light-driven photocatalytic performance. These modifications exploit mechanisms like the p–n junction, Schottky junction, surface plasmon resonance (SPR) effect, and tunable electronic band structures to improve photocatalytic activity. BOC-based materials find applications in healthcare, environmental photocatalysis, humidity sensing, nonlinear optical applications, and supercapacitors, demonstrating their versatility and potential for broad impact in scientific research (Ni et al., 2016).

Antioxidant Activity Analysis

In the field of antioxidant research, various analytical methods are used to determine the antioxidant activity of compounds, including 4-Boc-3-(2-carboxy-ethyl)-morpholine derivatives. These methods are critical for understanding the implications of antioxidants in diverse fields such as food engineering, medicine, and pharmacy. Key tests include the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), Cupric Reducing Antioxidant Power (CUPRAC), and Ferric Reducing Antioxidant Power (FRAP) assays. These assays, based on hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, rely on spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which are indicated by characteristic color changes or discoloration of the solutions. Such assays have been successfully applied to analyze antioxidant capacity in complex samples, highlighting their significance in the evaluation of potential antioxidant activities of various compounds, including those related to 4-Boc-3-(2-carboxy-ethyl)-morpholine (Munteanu & Apetrei, 2021).

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-7-17-8-9(13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHILSYMESMDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698711
Record name 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-3-(2-carboxy-ethyl)-morpholine

CAS RN

885274-05-5
Record name 4-[(1,1-Dimethylethoxy)carbonyl]-3-morpholinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(tert-Butoxycarbonyl)morpholin-3-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of formic acid (2.26 mL, 58.9 mmol) and triethylamine (3.36 mL, 24.11 mmol) was stirred for 5 minutes in an ice bath. To the mixture were added tert-butyl 3-formylmorpholine-4-carboxylate (0.47 g, 2.2 mmol) and Meldrum's acid (0.32 g, 2.2 mmol) in turn at 0° C. The reaction mixture was heated at 100° C. for 5 hours, and cooled down in an ice bath. To the resulting mixture was added aqueous NaOH solution (2 mol/L, 40 mL). The aqueous layer was extracted with EtOAc (50 mL×3) and the organic layer was discarded. To the aqueous layer was added EtOAc (80 mL), and the mixture was adjusted to pH 4-5 with HCl (1 mol/L) under stirring. The aqueous layer was extracted with EtOAc (80 mL). The organic layer was dried over anhydrous Na2SO4, then filtered and the filtrate was concentrated in vacuo to give the title compound as a white solid (0.23 g, 40%). The compound was characterized by the following spectroscopic data:
Quantity
2.26 mL
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
0.32 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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